molecular formula C17H22N2OS B11359420 N-hexyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

N-hexyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B11359420
M. Wt: 302.4 g/mol
InChI Key: AEAGKFJKVJLNEL-UHFFFAOYSA-N
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Description

N-hexyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves a multi-step process. One common method includes the reaction of 2-aminothiazole with an appropriate carboxylic acid derivative under specific conditions. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-hexyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-hexyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-hexyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which can influence various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-hexyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide stands out due to its unique hexyl chain, which can enhance its lipophilicity and potentially improve its biological activity compared to other similar compounds .

Properties

Molecular Formula

C17H22N2OS

Molecular Weight

302.4 g/mol

IUPAC Name

N-hexyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H22N2OS/c1-3-4-5-9-12-18-16(20)15-13(2)19-17(21-15)14-10-7-6-8-11-14/h6-8,10-11H,3-5,9,12H2,1-2H3,(H,18,20)

InChI Key

AEAGKFJKVJLNEL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1=C(N=C(S1)C2=CC=CC=C2)C

Origin of Product

United States

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